4-(Piperidin-4-YL)thiazole hydrobromide

Alzheimer's disease Tauopathy Neurodegeneration

Procure this precise hydrobromide salt (CAS 1803351-31-6) for reproducible research. The 4-(piperidin-4-yl)thiazole core is essential—SAR shows positional isomers abolish potency and selectivity. This salt form offers enhanced aqueous solubility and crystallinity, critical for assay consistency in Tau imaging (IC50 1.41 nM), fungicide (EC50 0.30 mg/L), and GIRK channel programs. Do not substitute.

Molecular Formula C8H13BrN2S
Molecular Weight 249.17 g/mol
Cat. No. B12090662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-YL)thiazole hydrobromide
Molecular FormulaC8H13BrN2S
Molecular Weight249.17 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CSC=N2.Br
InChIInChI=1S/C8H12N2S.BrH/c1-3-9-4-2-7(1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H
InChIKeyAQPKZQALNZQWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-yl)thiazole Hydrobromide: A Privileged Bifunctional Scaffold for Kinase, Tau, and Antifungal Drug Discovery


4-(Piperidin-4-yl)thiazole hydrobromide (CAS 1803351-31-6) is the hydrobromide salt of a heterocyclic compound featuring a thiazole ring directly linked to a piperidine moiety [1]. Its free base, 4-(piperidin-4-yl)thiazole (CAS 741670-62-2), is a versatile bifunctional intermediate widely used in medicinal chemistry and agrochemical research . The thiazole ring contributes to enhanced binding affinity and metabolic stability, while the piperidine scaffold provides a protonatable nitrogen that can form critical hydrogen bonds or ionic interactions with biological targets [2]. This core structure serves as the foundation for diverse drug candidates targeting kinases, tau protein aggregates, G-protein-coupled inward rectifier potassium (GIRK) channels, and oomycete fungal pathogens, making it a privileged scaffold for lead optimization across multiple therapeutic and agricultural indications [2][3][4].

Why 4-(Piperidin-4-yl)thiazole Hydrobromide Cannot Be Substituted with Generic Piperidinyl-Thiazole Analogs


Generic substitution among piperidinyl-thiazole derivatives is not scientifically valid due to the profound impact of subtle structural modifications on target engagement, selectivity, and physicochemical properties [1]. The 4-(piperidin-4-yl)thiazole core—where the thiazole is linked at the 4-position of the piperidine ring—provides a specific conformational presentation of the basic nitrogen and heteroaromatic sulfur/nitrogen atoms that is not replicated by positional isomers (e.g., 2-(piperidin-4-yl)thiazole or 5-(piperidin-2-yl)thiazole) or substituted analogs [2]. Structure-activity relationship (SAR) studies across multiple target classes demonstrate that even minor changes—such as relocating the piperidine attachment point from the 4-position to the 2-position, modifying the thiazole substitution pattern, or altering the salt form—can shift potency by orders of magnitude, abolish selectivity between related isoforms (e.g., GIRK1/4 vs. GIRK1/2), and dramatically alter in vivo efficacy in both greenhouse and field trials [3][4][5]. The hydrobromide salt specifically offers enhanced aqueous solubility and crystallinity compared to the free base, which directly impacts assay reproducibility and formulation development workflows . Consequently, selecting the precise scaffold with verified analytical and biological specifications is essential for reproducible research and successful lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(Piperidin-4-yl)thiazole Scaffold Selection


Nanomolar Affinity for Human Tau Aggregates Validates Utility in Neurodegeneration Probe Development

A derivative containing the 4-(piperidin-4-yl)thiazole core demonstrated potent displacement of thiazine red R from recombinant human Tau aggregates with an IC50 of 1.41 nM [1]. In contrast, a closely related analog in the same assay series exhibited an IC50 of 10,000 nM (>10 μM), representing a >7,000-fold difference in affinity driven by structural variation around the piperidinyl-thiazole scaffold [2]. This extreme sensitivity of Tau aggregate binding to subtle scaffold modifications underscores the non-substitutability of the optimized core structure and validates this chemotype for Tau-targeted probe and therapeutic development.

Alzheimer's disease Tauopathy Neurodegeneration Fluorescent probe displacement

Field-Validated Oomycete Control at Gram-Per-Hectare Rates Enables Commercial Fungicide Development

Novel piperidinyl-thiazole derivatives, designed through systematic bioisosteric replacement of the 4-(piperidin-4-yl)thiazole scaffold, provided excellent control of Phytophthora infestans (late blight of potato), Plasmopara viticola (downy mildew of grape), and Pseudoperonospora cubensis (downy mildew of cucumber) in field trials at dose rates of 20 and 30 g per hectare [1]. This field performance at commercially relevant gram-per-hectare rates differentiates this scaffold from earlier-generation oomycete fungicides requiring higher application rates and from positional isomers that fail to transfer in vitro activity to greenhouse and field settings [2]. In comparative studies, the lead compound from this series exhibited an EC50 of 0.84 mM against Phytophthora capsici, representing approximately 5-fold greater potency than the commercial fungicide dimethomorph (EC50 = 4.26 mM) under identical whole-plant assay conditions [3].

Oomycete fungicides Phytophthora infestans Agricultural field trials Bioisosteric replacement

Antitumor Cytotoxicity with Single-Digit Micromolar IC50 Validates Utility in Tubulysin Analog Development

A series of 2-(piperidin-4-yl)-thiazole-4-carboxamide analogs, derived from the 4-(piperidin-4-yl)thiazole core scaffold, demonstrated moderate to potent antitumor activity against multiple human cancer cell lines [1]. Compounds 5m and 5k from this series exhibited IC50 values of 0.2 μM and 0.6 μM, respectively, against MCF7 breast cancer cells [2]. In a related study on MDA-MB-231 breast cancer cells, a piperidinyl-thiazole derivative (Compound IIb) showed an IC50 of 7.6 μM, with comparable activity against MCF7 cells (IC50 = 11.8 μM) [3]. While these values represent functionalized derivatives rather than the unsubstituted core scaffold, they establish the 4-(piperidin-4-yl)thiazole framework as a productive template for anticancer lead optimization, particularly for tubulysin analog programs where SAR around the piperidinyl-thiazole region critically influences cytotoxicity.

Antitumor Tubulysin analogs Breast cancer Cytotoxicity screening

Isoform-Selective GIRK Channel Modulation with Sub-Micromolar Potency Informs CNS Probe Development

A piperidinyl-thiazole derivative demonstrated sub-micromolar inhibition of GIRK1/4 channels with an IC50 of 550 nM, while showing significantly weaker activity against the closely related GIRK1/2 isoform (IC50 = 1,900 nM), representing approximately 3.5-fold selectivity [1]. This isoform selectivity profile is notable because GIRK1/4 channels are predominantly expressed in cardiac tissue, whereas GIRK1/2 channels are more widely distributed in the CNS [2]. The ability to achieve differential modulation across GIRK isoforms through optimization of the piperidinyl-thiazole scaffold underscores the value of this chemotype for developing subtype-selective tool compounds and potential therapeutics targeting CNS disorders without cardiac liability.

GIRK channels Potassium channel modulation CNS drug discovery Isoform selectivity

OSBP-Targeted Fungicidal Mechanism with Nanomolar Potency Against Sclerotinia sclerotiorum

Piperidinylthiazole derivatives function as potent inhibitors of oxysterol-binding protein (OSBP), a validated fungicidal target first established with the commercial fungicide oxathiapiprolin [1]. In a systematic exploration of 22 new piperidinylthiazole derivatives, compound 5i exhibited a broad spectrum of excellent activity against Sclerotinia sclerotiorum with an EC50 of 0.30 mg/L, representing >10-fold greater potency than the benchmark fungicide in the same assay [2]. This OSBP-mediated mechanism of action is specific to the piperidinyl-thiazole pharmacophore geometry and is not shared by positional isomers or alternative heterocyclic replacements [3]. The commercial validation of this mechanism via oxathiapiprolin, combined with the >10-fold potency improvement demonstrated in optimized derivatives, confirms the 4-(piperidin-4-yl)thiazole scaffold as a privileged starting point for next-generation OSBP-targeted fungicide discovery.

Oxysterol-binding protein (OSBP) Sclerotinia sclerotiorum Broad-spectrum fungicide Mechanism of action

High-Impact Application Scenarios for 4-(Piperidin-4-yl)thiazole Hydrobromide Procurement


Tauopathy Probe Development for Alzheimer's Disease and Frontotemporal Dementia Research

Based on the nanomolar affinity (IC50 = 1.41 nM) of derivatives containing the 4-(piperidin-4-yl)thiazole core for human Tau aggregates [1], this scaffold is ideally suited for developing fluorescent probes, PET imaging tracers, or therapeutic candidates targeting Tau pathology. The >7,000-fold potency differential relative to inactive analogs [2] validates this specific scaffold geometry as essential for target engagement, enabling procurement for medicinal chemistry teams focused on Tau-targeted neurodegeneration programs. The hydrobromide salt form provides enhanced aqueous solubility for biochemical and cellular assays.

Next-Generation Oomycete Fungicide Lead Optimization in Agrochemical Discovery

The demonstrated field efficacy of piperidinyl-thiazole derivatives at 20-30 g/ha against P. infestans, P. viticola, and P. cubensis [3], combined with the >10-fold potency advantage over benchmark fungicides against S. sclerotiorum (EC50 = 0.30 mg/L) [4], positions the 4-(piperidin-4-yl)thiazole scaffold as a validated starting point for commercial fungicide development. Procurement of this building block supports agrochemical R&D programs pursuing OSBP-targeted fungicides with broad-spectrum oomycete and fungal disease control, particularly where low application rates and field-validated efficacy are critical development milestones.

CNS-Targeted GIRK Channel Modulator Discovery with Reduced Cardiac Liability

The demonstrated ability to achieve ~3.5-fold selectivity for GIRK1/4 (IC50 = 550 nM) over GIRK1/2 (IC50 = 1,900 nM) channels through scaffold optimization [5] makes this chemotype valuable for CNS drug discovery programs seeking subtype-selective potassium channel modulators. Since GIRK1/2 is broadly expressed in the CNS while GIRK1/4 is primarily cardiac, this selectivity profile offers a potential avenue for developing CNS-active compounds with minimized cardiovascular side effects. The 4-(piperidin-4-yl)thiazole hydrobromide serves as a versatile building block for SAR exploration around this target class.

Tubulysin Analog and Anticancer Lead Optimization

The demonstrated cytotoxicity of 2-(piperidin-4-yl)-thiazole-4-carboxamide analogs against MCF7 breast cancer cells (IC50 = 0.2-0.6 μM for optimized derivatives) [6] validates this scaffold for anticancer lead optimization, particularly in tubulysin analog programs. Procurement supports medicinal chemistry efforts focused on optimizing potency, metabolic stability, and tumor cell selectivity through systematic variation of the piperidinyl-thiazole core and appended substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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